molecular formula C16H17N3O3 B13469943 3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13469943
M. Wt: 299.32 g/mol
InChI Key: BUWIBMORXSONCK-UHFFFAOYSA-N
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Description

3-{5-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an indole moiety, which is known for its biological activity and presence in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{5-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogenated or alkylated products .

Scientific Research Applications

3-{5-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{5-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(7-amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-12-2-1-8-5-11-9(6-10(8)12)7-19(16(11)22)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21)

InChI Key

BUWIBMORXSONCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2C1N

Origin of Product

United States

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